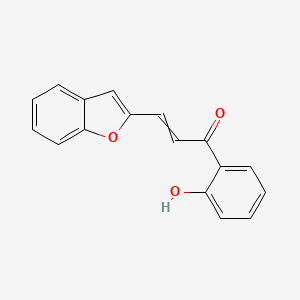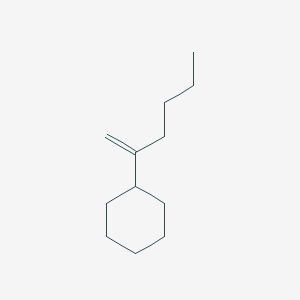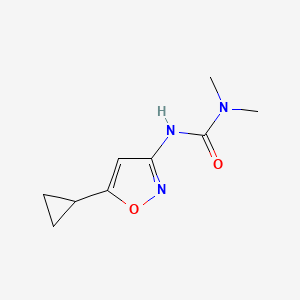
N'-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea is a chemical compound with a molecular formula of C8H11N3O2 It is known for its unique structure, which includes a cyclopropyl group attached to an oxazole ring, and a dimethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea typically involves the reaction of cyclopropylamine with 3-isocyanato-5-cyclopropyl-1,2-oxazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylurea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea oxide.
Reduction: Formation of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylamine.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, leading to inhibition or activation of its function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methylurea
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
Uniqueness
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea stands out due to its unique combination of a cyclopropyl group, an oxazole ring, and a dimethylurea moiety This structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds
Propriétés
Numéro CAS |
55808-82-7 |
|---|---|
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H13N3O2/c1-12(2)9(13)10-8-5-7(14-11-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,11,13) |
Clé InChI |
QLDSOTBSBRDYLO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=NOC(=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
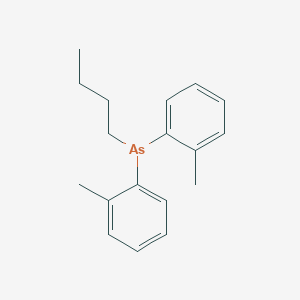


![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
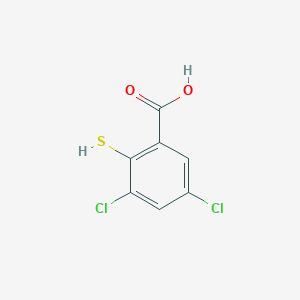
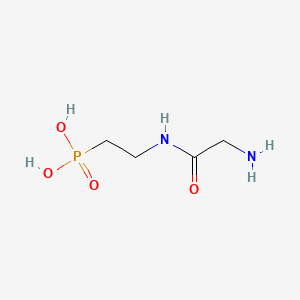
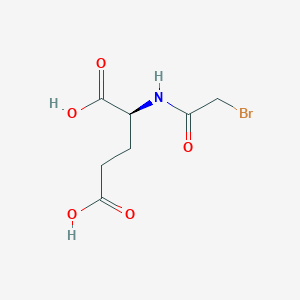

![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
